(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 849052-16-0
VCID: VC2063363
InChI: InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3
SMILES: B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O
Molecular Formula: C14H13BBr2O3
Molecular Weight: 399.87 g/mol

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid

CAS No.: 849052-16-0

Cat. No.: VC2063363

Molecular Formula: C14H13BBr2O3

Molecular Weight: 399.87 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid - 849052-16-0

Specification

CAS No. 849052-16-0
Molecular Formula C14H13BBr2O3
Molecular Weight 399.87 g/mol
IUPAC Name [3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid
Standard InChI InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3
Standard InChI Key VWXCNKUTFMOYDY-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O

Introduction

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions and their involvement in the development of pharmaceuticals and agrochemicals.

Synthesis

The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid typically involves:

  • Starting Materials:

    • A brominated aromatic precursor.

    • Boron-containing reagents such as bis(pinacolato)diboron or boric acid derivatives.

    • A base like potassium carbonate (K2CO3).

  • Reaction Pathway:

    • Etherification: The hydroxyl group of the aromatic ring reacts with a brominated benzyl halide to form an ether bond.

    • Bromination: Selective bromination at specific positions on the benzene rings.

    • Boronation: Introduction of the boronic acid group via palladium-catalyzed borylation.

Applications

  • Suzuki-Miyaura Coupling:

    • The boronic acid group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.

  • Medicinal Chemistry:

    • Boronic acids are explored for their role in enzyme inhibition (e.g., proteasome inhibitors) and drug design. The dual bromine substituents may enhance binding specificity in biological systems.

  • Material Science:

    • Functionalized boronic acids are used in the development of sensors and polymeric materials due to their ability to form reversible covalent bonds with diols.

Structural Features

The molecular structure of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid includes:

  • Planarity:

    • The aromatic rings are nearly planar, which can influence π-π stacking interactions in crystal packing or biological systems.

  • Hydrogen Bonding:

    • The hydroxyl groups on the boronic acid moiety enable intramolecular and intermolecular hydrogen bonding, potentially forming stable dimers or networks.

Potential Research Directions

  • Biological Activity:

    • Investigating its antimicrobial or anticancer properties due to the presence of bromine atoms and boronic acid functionality.

  • Catalysis:

    • Exploring its role as a ligand or intermediate in catalytic cycles involving palladium or other transition metals.

  • Crystal Engineering:

    • Studying its crystal structure for applications in supramolecular chemistry and solid-state materials.

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